5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy- is a chemical compound with the molecular formula and a molecular weight of approximately 348.18 g/mol. This compound features a quinoline backbone substituted with a carboxamide group, a methoxy group, and a dichloropyridine moiety, which contributes to its unique chemical properties and potential biological activities .
5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy- has been studied for its biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4). PDE4 inhibitors are known for their anti-inflammatory effects and potential therapeutic applications in conditions such as asthma and chronic obstructive pulmonary disease . Additionally, the compound exhibits antifungal properties, making it a candidate for further research in medicinal chemistry.
Several synthesis routes have been proposed for 5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy-. Common methods include:
The primary applications of 5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy- include:
Interaction studies have focused on the compound's mechanism of action as a PDE4 inhibitor. Research indicates that it binds to the active site of the enzyme, leading to increased levels of cyclic adenosine monophosphate (cAMP), which mediates anti-inflammatory responses. Further studies are required to elucidate its interactions with other biological targets and pathways.
Several compounds share structural similarities with 5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy-. Here are some notable examples:
Compound Name | Structure | Key Differences |
---|---|---|
N-(3,5-Dichloro-4-pyridinyl)-8-methoxy-5-quinolinecarboxamide | Structure | Different halogen substitution on pyridine |
8-Methoxyquinoline | Structure | Lacks carboxamide and dichloropyridine moieties |
5-Chloroquinoline | Structure | Simpler structure without additional functional groups |
These compounds differ primarily in their substituents and functional groups. The unique combination of a methoxy group and a dichloropyridine moiety in 5-Quinolinecarboxamide contributes to its distinct biological activity compared to its analogs.